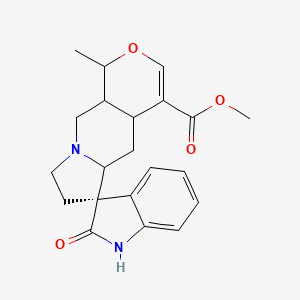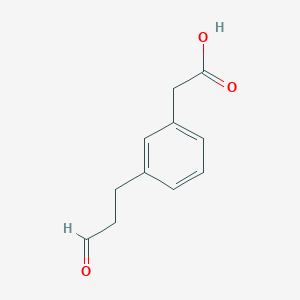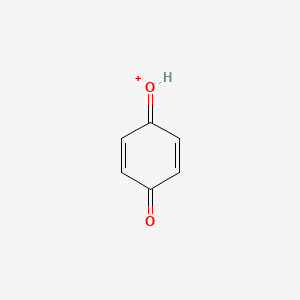
(4-Oxocyclohexa-2,5-dien-1-ylidene)oxidanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Oxocyclohexa-2,5-dien-1-ylidene)oxidanium is a quinoid compound that plays a significant role in various chemical and biological processes This compound is known for its unique structure, which includes a cyclohexadienone ring with an oxidanium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxocyclohexa-2,5-dien-1-ylidene)oxidanium typically involves the oxidation of 4-hydroxyphenylhydrazones of isatin derivatives using lead compounds . Another method involves the hydrohalogenation of quinone imines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the processes likely involve large-scale oxidation reactions using similar reagents and conditions as those used in laboratory synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Oxocyclohexa-2,5-dien-1-ylidene)oxidanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: Electrophilic substitution reactions are common, especially in the presence of phenols and benzenediols.
Common Reagents and Conditions
Oxidation: Lead compounds are commonly used as oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Trifluoromethanesulfonic acid is often used as a catalyst in electrophilic substitution reactions.
Major Products
Oxidation: Azines and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Diarylmethylphosphonates and diphosphonates.
Wissenschaftliche Forschungsanwendungen
(4-Oxocyclohexa-2,5-dien-1-ylidene)oxidanium has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (4-Oxocyclohexa-2,5-dien-1-ylidene)oxidanium involves its redox properties. The compound can participate in electron transfer reactions, which are crucial in various metabolic processes . It can also form reactive intermediates that interact with biological molecules, leading to its cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Benzoquinone: Similar in structure but lacks the oxidanium ion.
Hydroquinone: The reduced form of quinones, often used in redox reactions.
N-(4-Oxocyclohexa-2,5-dien-1-ylidene)arylsulfonamides: Compounds with similar quinoid structures and biological activities.
Uniqueness
(4-Oxocyclohexa-2,5-dien-1-ylidene)oxidanium is unique due to its oxidanium ion, which enhances its redox potential and reactivity compared to other quinoid compounds . This makes it particularly useful in various chemical and biological applications.
Eigenschaften
Molekularformel |
C6H5O2+ |
|---|---|
Molekulargewicht |
109.10 g/mol |
IUPAC-Name |
(4-oxocyclohexa-2,5-dien-1-ylidene)oxidanium |
InChI |
InChI=1S/C6H4O2/c7-5-1-2-6(8)4-3-5/h1-4H/p+1 |
InChI-Schlüssel |
AZQWKYJCGOJGHM-UHFFFAOYSA-O |
Kanonische SMILES |
C1=CC(=O)C=CC1=[OH+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


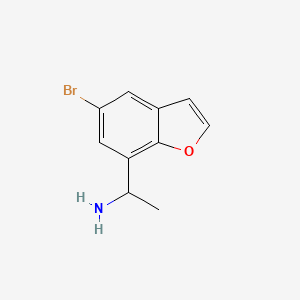
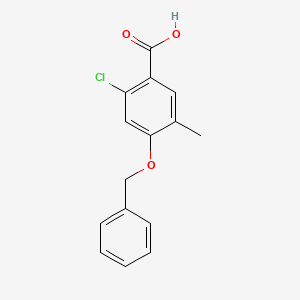
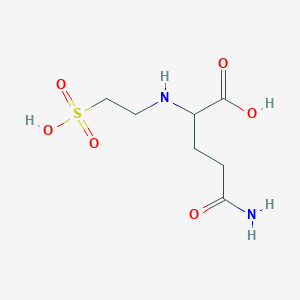
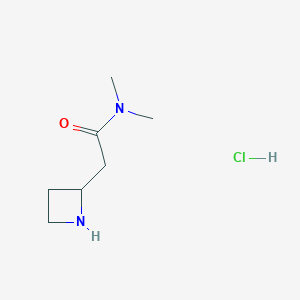
![2-Amino-1-[3-(cyclopropylmethylamino)pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B14781057.png)
![2-[[6-[(5-amino-6-chloro-2-propylsulfinylpyrimidin-4-yl)amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol](/img/structure/B14781061.png)
![6-ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B14781069.png)
![[1-(2-Benzamidopropanoyl)pyrrolidin-2-yl]boronic acid](/img/structure/B14781072.png)
![5-[(2R)-2-Azetidinylmethoxy]-2-Fluoro-3-Pyridinamine](/img/structure/B14781075.png)
![(3R,3aS,4S,4aR,8aS,9aR)-4-((E)-2-(5-(3-fluorophenyl)pyridin-2-yl)vinyl)-3-methyldecahydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14781084.png)
